Philanthotoxin 343 (PhTX-343) is a synthetic polyamine amide analog of the naturally occurring wasp venom toxin Philanthotoxin-433 (PhTX-433)[1]. Commercially supplied as a trifluoroacetate (TFA) salt, it functions as a potent, non-competitive antagonist of both ionotropic glutamate receptors (iGluRs) and nicotinic acetylcholine receptors (nAChRs) [2]. From a procurement perspective, PhTX-343 is the industry-standard baseline material for polyamine toxin research because it replaces the complex, asymmetrical thermospermine chain of the natural product with a symmetrical spermine (3-4-3) moiety [1]. This structural modification dramatically simplifies commercial synthesis, ensuring high-purity reproducibility and cost-effective scalability without sacrificing the core pharmacological activity required for electrophysiological assays and receptor mapping [1].
Substituting PhTX-343 with the natural PhTX-433 extract, crude wasp venom, or alternative synthetic analogs like PhTX-12 or Argiotoxin-636 introduces severe risks to assay reproducibility and receptor selectivity [1]. Natural PhTX-433 is notoriously difficult and expensive to synthesize due to its asymmetrical polyamine chain, leading to batch-to-batch purity variations when sourced from biological extracts [2]. Conversely, while highly modified synthetic analogs like the dideaza variant PhTX-12 offer higher potency at specific receptors, they fundamentally alter the mechanism of action—shifting from a voltage-dependent open-channel block to a voltage-independent closed-state interaction [1]. Furthermore, spider-derived polyamine toxins like Argiotoxin-636 exhibit vastly different NMDA versus Kainate receptor selectivities[3]. Consequently, procuring the exact PhTX-343 structure is mandatory for researchers requiring a reliable, voltage-dependent open-channel blocker with established baseline kinetics and scalable purity.
The primary commercial advantage of PhTX-343 over the natural PhTX-433 lies in its synthetic accessibility. PhTX-433 contains an asymmetrical thermospermine chain (4-3-3), which necessitates complex, multi-step orthogonal protection and deprotection strategies during chemical synthesis, severely limiting yield and increasing procurement costs [1]. By substituting this with a symmetrical spermine chain (3-4-3), PhTX-343 eliminates these asymmetrical protection requirements [1]. Despite this simplification, PhTX-343 retains comparable non-competitive antagonist properties, making it the preferred scalable precursor and reference standard for structure-activity relationship (SAR) studies [1].
| Evidence Dimension | Polyamine chain symmetry and synthetic complexity |
| Target Compound Data | PhTX-343: Symmetrical spermine (3-4-3) chain, enabling single-step polyamine coupling. |
| Comparator Or Baseline | PhTX-433 (Natural): Asymmetrical thermospermine (4-3-3) chain, requiring complex orthogonal protection. |
| Quantified Difference | Eliminates asymmetrical protection steps while retaining robust baseline pharmacological potency. |
| Conditions | Commercial chemical synthesis and scale-up. |
Buyers can procure PhTX-343 at significantly higher purity and lower cost than PhTX-433, ensuring reliable supply for high-throughput screening.
When isolating specific nicotinic acetylcholine receptor (nAChR) subtypes, PhTX-343 demonstrates exceptional selectivity for neuronal over muscle-type receptors, a trait lost in other synthetic analogs [1]. In Xenopus oocyte two-electrode voltage-clamp assays, PhTX-343 inhibited ganglionic α3β4 nAChRs with an IC50 of 12 nM, while the muscle-type α1β1γδ receptor was nearly 1000-fold less sensitive (IC50 = 12 µM)[1]. In stark contrast, the highly modified analog PhTX-12 is highly potent at the muscle-type α1β1γδ receptor (IC50 = 100 nM) [1].
| Evidence Dimension | Inhibition of α1β1γδ (muscle-type) nAChR (IC50 at -80 mV) |
| Target Compound Data | PhTX-343: 12 µM (highly selective against muscle-type) |
| Comparator Or Baseline | PhTX-12: 100 nM (potent inhibitor of muscle-type) |
| Quantified Difference | PhTX-343 is 120-fold less active at muscle-type receptors than PhTX-12, yielding a ~1000-fold selectivity window for α3β4 over α1β1γδ. |
| Conditions | Xenopus oocytes expressing cloned nAChRs, two-electrode voltage clamp at -80 mV. |
Procuring PhTX-343 is critical for neuropharmacology assays where off-target inhibition of muscle-type nAChRs would confound neuronal receptor data.
The structural differences between PhTX-343 and its dideaza analog PhTX-12 dictate fundamentally different mechanisms of action, which directly impacts patch-clamp assay design [1]. PhTX-343 retains the secondary amine functionalities of the natural toxin, allowing it to act predominantly as a strongly voltage-dependent open-channel blocker that penetrates deep into the receptor pore [1]. Conversely, replacing these amines with methylene groups in PhTX-12 shifts the mechanism to a weak voltage-dependent or voltage-independent closed-state block[1].
| Evidence Dimension | Voltage dependence of receptor inhibition |
| Target Compound Data | PhTX-343: Strong voltage-dependent inhibition (use-dependent open-channel block). |
| Comparator Or Baseline | PhTX-12: Weak voltage dependence (voltage-independent closed-state block). |
| Quantified Difference | PhTX-343 requires receptor activation and specific holding potentials for maximal efficacy, unlike the voltage-independent PhTX-12. |
| Conditions | Whole-cell patch-clamp and two-electrode voltage-clamp recordings. |
Electrophysiologists must select PhTX-343 when their workflow requires a use-dependent, open-channel blocker to study receptor activation kinetics.
PhTX-343 offers a distinct pharmacological profile for differentiating ionotropic glutamate receptors (iGluRs) compared to spider-derived polyamine toxins like Argiotoxin-636 (ArgTX-636)[1]. In oocytes injected with rat brain RNA, both toxins showed similar potency against kainate-induced currents (IC50 = 0.12 µM for PhTX-343 vs. 0.07 µM for ArgTX-636) [1]. However, for NMDA-induced currents, PhTX-343 exhibited an IC50 of 2.5 µM, whereas ArgTX-636 was significantly more potent at 0.04 µM[1]. This divergence makes PhTX-343 a valuable procurement choice for assays requiring a wider separation in potency between NMDA and Kainate receptor antagonism.
| Evidence Dimension | IC50 for NMDA-induced vs. Kainate-induced currents |
| Target Compound Data | PhTX-343: 2.5 µM (NMDA) vs. 0.12 µM (Kainate) |
| Comparator Or Baseline | ArgTX-636: 0.04 µM (NMDA) vs. 0.07 µM (Kainate) |
| Quantified Difference | PhTX-343 shows a ~20-fold lower potency for NMDA receptors compared to Kainate receptors, whereas ArgTX-636 is roughly equipotent for both. |
| Conditions | Xenopus oocytes injected with rat brain RNA, dose-inhibition curves. |
Researchers screening for Kainate-specific responses can utilize PhTX-343 to achieve a wider selectivity window against NMDA receptors than is possible with Argiotoxin-636.
Due to its >900-fold selectivity for α3β4 over muscle-type α1β1γδ receptors, PhTX-343 is a highly effective reference standard for patch-clamp and two-electrode voltage-clamp studies targeting ganglionic neuronal pathways without muscle-type interference [1].
The symmetrical spermine chain of PhTX-343 makes it the ideal structural template and precursor for synthesizing novel, highly potent nAChR and iGluR antagonists, avoiding the costly orthogonal protection steps required for the natural PhTX-433 [2].
Because it maintains strong voltage-dependent, use-dependent inhibition, PhTX-343 is perfectly suited for kinetic studies requiring the target ion channel to be in the open state, a requirement that voltage-independent analogs like PhTX-12 cannot fulfill [3].
The distinct IC50 divergence between Kainate and NMDA receptor antagonism allows PhTX-343 to be utilized in multiplexed screening assays to differentiate ionotropic glutamate receptor responses, serving as a counter-screen against spider toxins like Argiotoxin-636 [4].